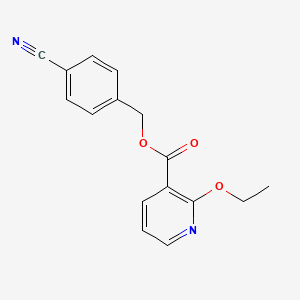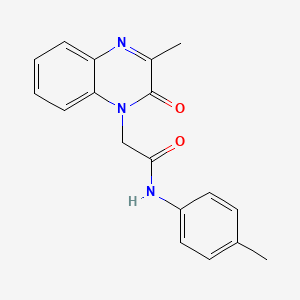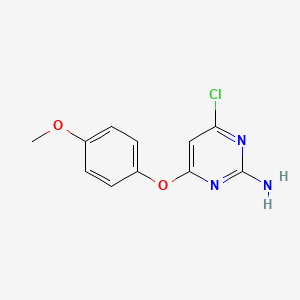
4-hydroxy-2-oxo-1-pentyl-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-307474 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is primarily studied for its role in biological and chemical research, particularly in the context of its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-307474 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds through processes such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of WAY-307474.
Functional Group Modifications: Subsequent reactions involve the introduction or modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of WAY-307474 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity WAY-307474.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: WAY-307474 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-307474 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: These reactions often require anhydrous conditions and are performed at low temperatures.
Substitution: Substitution reactions may require catalysts such as acids or bases and are conducted at varying temperatures depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
WAY-307474 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: WAY-307474 is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of WAY-307474 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to physiological effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
WAY-307474 can be compared with other similar compounds to highlight its uniqueness:
WAY-311474: This compound is also studied for its role in amyloid diseases and synucleinopathies.
WAY-307475: Another related compound with similar structural features but different biological activities.
Uniqueness: WAY-307474 stands out due to its specific chemical structure and the unique set of reactions it undergoes. Its distinct mechanism of action and diverse applications in various fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-6-12-24-17-10-5-4-9-16(17)19(25)18(21(24)27)20(26)23-14-15-8-7-11-22-13-15/h4-5,7-11,13,25H,2-3,6,12,14H2,1H3,(H,23,26) |
InChI Key |
ABGMCCFJCIATIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B10810196.png)
![2-[(3-chlorophenyl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B10810200.png)
![3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B10810206.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10810219.png)
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 2-(2,5-dichlorophenyl)sulfanylacetate](/img/structure/B10810220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B10810223.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B10810251.png)





